rac-(3aR,7aS)-2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-1-carboxylic acid
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Description
Rac-(3aR,7aS)-2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-1-carboxylic acid is a useful research compound. Its molecular formula is C14H23NO4 and its molecular weight is 269.341. The purity is usually 95%.
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Scientific Research Applications
Synthetic and Structural Chemistry
Research in synthetic and structural chemistry involving similar compounds has led to the development of enantiomerically pure substances and their derivatives. For example, the synthesis of enantiomerically pure 1-phenyl-2-carboxyethylphosphonic acid and its derivatives involved diastereoselective alkylation using tert-butyl bromoacetate, highlighting the importance of stereochemistry in the synthesis of complex molecules (Gardner et al., 2002). Such research underscores the significance of stereochemical considerations in the synthesis of biologically active compounds and materials with specific functional properties.
Materials Science
Compounds with structures similar to "rac-(3aR,7aS)-2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-1-carboxylic acid" have been explored in materials science for their unique properties. The study of 5-hydroxyalkyl derivatives of tert-butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate, for instance, has provided insights into the diastereoselectivity of Mukaiyama crossed-aldol-type reactions, which are relevant in the synthesis of polymers and other advanced materials (Vallat et al., 2009).
Catalysis
Research has also delved into the catalytic properties of related compounds. For example, studies on charged, neutral diastereoisomeric diruthenium(III) complexes with tert-butyl or isopropyl groups have contributed to our understanding of catalytic processes involving electron transfer reactions (Roy et al., 2012). This research is pivotal for developing new catalytic systems for industrial and pharmaceutical applications.
Drug Synthesis
In the context of drug synthesis, intermediates similar to "this compound" play a crucial role. For instance, the production of cephalosporin drugs involves intermediates like 3-(acetoxymethyl)-7β-(tert-butoxycarbonyl)-8-oxo-5-thia-1-aza-bicyclo[4.2.0]oct-2-ene-2-carboxylic acid, highlighting the importance of such compounds in the synthesis of antibiotics and other therapeutic agents (Sun Na-na, 2010).
Properties
IUPAC Name |
(3aR,7aS)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,5,6,7,7a-octahydroisoindole-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-8-9-6-4-5-7-10(9)11(15)12(16)17/h9-11H,4-8H2,1-3H3,(H,16,17)/t9-,10-,11?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIBSQHAPZPSICF-QRHSGQBVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCCCC2C1C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CCCC[C@@H]2C1C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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